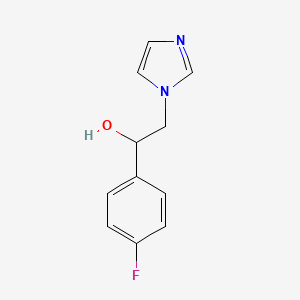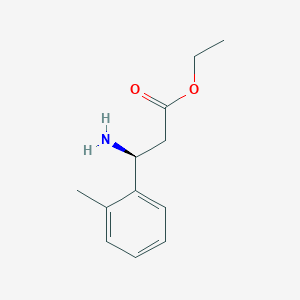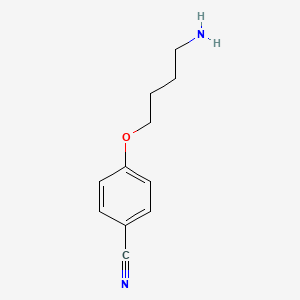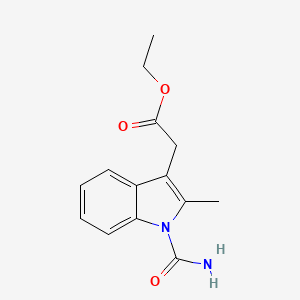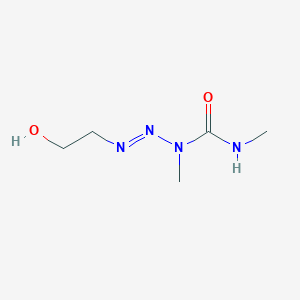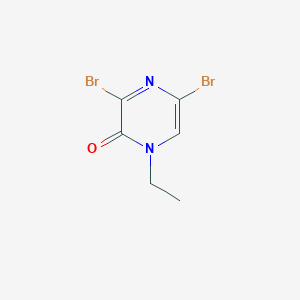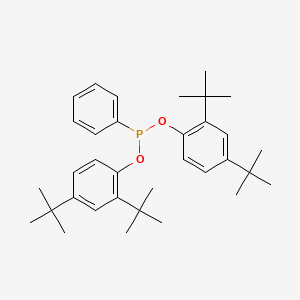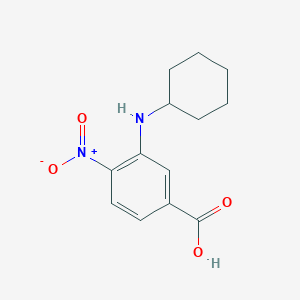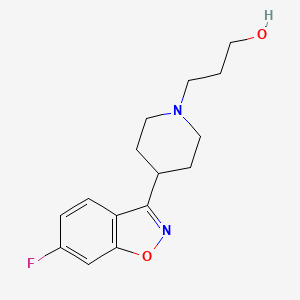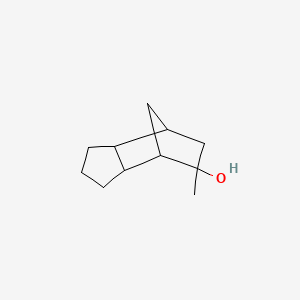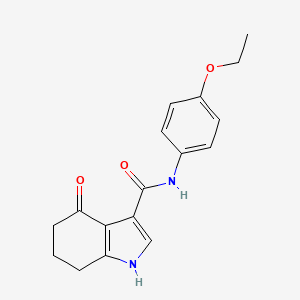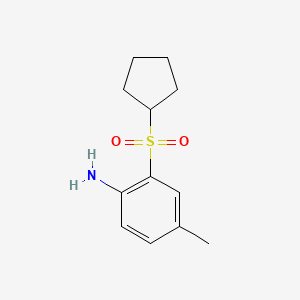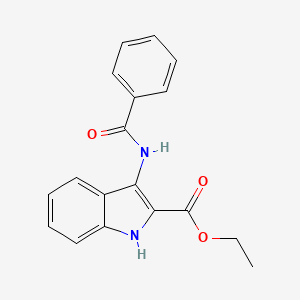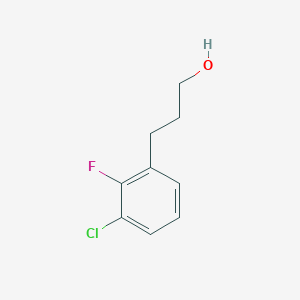
3-(3-CHLORO-2-FLUORO-PHENYL)-PROPAN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-fluoro-phenyl)-propan-1-ol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-fluoro-phenyl)-propan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzene with propanol under specific conditions. One common method involves the use of a Grignard reagent, where 3-chloro-2-fluorobenzene is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with propanal to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluoro-phenyl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Chloro-2-fluoro-phenyl)-propanal or 3-(3-Chloro-2-fluoro-phenyl)-propanone.
Reduction: 3-(3-Chloro-2-fluoro-phenyl)-propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2-fluoro-phenyl)-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-fluoro-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and voltage-gated sodium channels, which are involved in inflammatory and neurological processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2-fluoro-phenyl)-propan-2-ol: A similar compound with a hydroxyl group on the second carbon of the propanol chain.
3-(3-Chloro-2-fluoro-phenyl)-butan-1-ol: A compound with an additional carbon in the alkyl chain.
3-(3-Chloro-2-fluoro-phenyl)-propan-1-amine: A compound where the hydroxyl group is replaced with an amine group.
Uniqueness
3-(3-Chloro-2-fluoro-phenyl)-propan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10ClFO |
|---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6H2 |
InChI Key |
GHQMULUFOPYKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
